Cas no 2227709-53-5 (rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a 2-chloroquinoline moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structurally constrained cyclopropane ring, which can enhance binding affinity and metabolic stability. The presence of the chloroquinoline group offers potential for diverse reactivity, making it a versatile intermediate in the synthesis of biologically active molecules. Its stereochemistry, particularly the (1R,2R) configuration, may be critical for enantioselective applications. This compound is suitable for use in drug discovery, particularly in the development of targeted therapies requiring rigid, three-dimensional scaffolds. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine structure
2227709-53-5 structure
Product name:rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine
CAS No:2227709-53-5
MF:C13H13ClN2
Molecular Weight:232.708721876144
CID:5928272
PubChem ID:165638473

rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine
    • EN300-1992446
    • rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
    • 2227709-53-5
    • インチ: 1S/C13H13ClN2/c14-13-11(10-6-9(10)7-15)5-8-3-1-2-4-12(8)16-13/h1-5,9-10H,6-7,15H2/t9-,10+/m0/s1
    • InChIKey: RUVPSDAPDZNIDK-VHSXEESVSA-N
    • SMILES: ClC1C(=CC2C=CC=CC=2N=1)[C@@H]1C[C@H]1CN

計算された属性

  • 精确分子量: 232.0767261g/mol
  • 同位素质量: 232.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 38.9Ų

rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1992446-5.0g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
5g
$4349.0 2023-06-02
Enamine
EN300-1992446-1g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
1g
$1500.0 2023-09-16
Enamine
EN300-1992446-10.0g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
10g
$6450.0 2023-06-02
Enamine
EN300-1992446-0.05g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
0.05g
$1261.0 2023-09-16
Enamine
EN300-1992446-2.5g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
2.5g
$2940.0 2023-09-16
Enamine
EN300-1992446-0.1g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
0.1g
$1320.0 2023-09-16
Enamine
EN300-1992446-10g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
10g
$6450.0 2023-09-16
Enamine
EN300-1992446-0.25g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
0.25g
$1381.0 2023-09-16
Enamine
EN300-1992446-0.5g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
0.5g
$1440.0 2023-09-16
Enamine
EN300-1992446-5g
rac-[(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropyl]methanamine
2227709-53-5
5g
$4349.0 2023-09-16

rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine 関連文献

rac-(1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamineに関する追加情報

Racemic (1R,2R)-2-(2-Chloroquinolin-3-yl)cyclopropylmethanamine: A Comprehensive Overview

The compound racemic (1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine, identified by the CAS number 2227709-53-5, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique bicyclic structure and functional groups, which contribute to its versatile reactivity and applications. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this intriguing compound.

The nameracemic (1R,2R)-2-(2-chloroquinolin-3-yl)cyclopropylmethanamine highlights several key structural features. The "racemic" designation indicates that the compound exists as a 50:50 mixture of two enantiomers, specifically the (1R,2R) and (1S,2S) configurations. The core structure consists of a cyclopropane ring fused with a methanamine group, which is further substituted by a 2-chloroquinolin-3-yl moiety. This combination of functional groups—namely the cyclopropane ring, the methanamine group, and the chloroquinoline substituent—renders the compound highly reactive and potentially bioactive.

Recent studies have focused on the synthesis of(1R,2R)-cyclopropylmethanamine derivatives, particularly those bearing heterocyclic substituents like chloroquinoline. Researchers have employed various methodologies to construct this complex molecule. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to install the chloroquinoline group onto the cyclopropane ring. This method has proven efficient and selective, enabling the construction of structurally diverse analogs for further study.

The pharmacological properties ofracemic (1R,2R)-cyclopropylmethanamine derivatives have been explored in recent years. Preclinical studies suggest that these compounds exhibit promising activity against various biological targets, including enzymes involved in neurodegenerative diseases and cancer. For instance, one study demonstrated that this compound inhibits a key enzyme associated with Alzheimer's disease by binding to its active site through hydrogen bonding interactions facilitated by the methanamine group.

In addition to its pharmacological applications,cyclopropylmethanamine derivatives are also being investigated for their potential in materials science. The rigid bicyclic structure of these compounds makes them attractive candidates for use in supramolecular chemistry and crystal engineering. Recent research has highlighted their ability to form stable supramolecular assemblies through π–π interactions between the chloroquinoline moieties.

The synthesis and characterization of(1R,2R)-cyclopropylmethanamine derivatives have been optimized using modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These tools have provided insights into the stereochemical integrity of the compound and its solid-state packing behavior.

In conclusion,racemic (1R,2R)-cyclopropylmethanamine derivatives represent a class of compounds with significant potential across multiple disciplines. Their unique structure enables diverse reactivity and functionality, making them valuable tools for both academic research and industrial applications. As ongoing studies continue to uncover new properties and applications for these compounds, their importance in contemporary chemistry is expected to grow further.

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